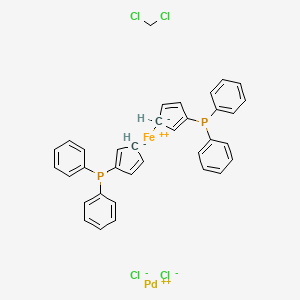
bis(cyclopenta-1,3-dien-1-yl(diphenyl)phosphane);dichloromethane;iron(2+);palladium(2+);dichloride
Description
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride is a complex organometallic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which includes a cyclopentadienyl ring, diphenylphosphane, and metal centers of iron and palladium. The presence of dichloromethane as a ligand further adds to its complexity and versatility.
Propriétés
Numéro CAS |
95464-05-4 |
|---|---|
Formule moléculaire |
C35H30Cl4FeP2Pd |
Poids moléculaire |
816.6 g/mol |
Nom IUPAC |
bis(cyclopenta-1,3-dien-1-yl(diphenyl)phosphane);dichloromethane;iron(2+);palladium(2+);dichloride |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2/p-2 |
Clé InChI |
SNRCKKQHDUIRIY-UHFFFAOYSA-L |
SMILES canonique |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |
Synonymes |
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride dichloromethane adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride methylene chloride adduc |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride typically involves the reaction of cyclopentadienyl iron complexes with diphenylphosphane and palladium chloride. The reaction is carried out in the presence of dichloromethane as a solvent. The process requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions may result in the formation of new organometallic compounds with different ligands.
Applications De Recherche Scientifique
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and carbonylation reactions.
Material Science: The compound is used in the development of new materials with unique properties.
Medicinal Chemistry:
Biological Studies: The compound is used in studies related to enzyme mimetics and bioinorganic chemistry.
Mécanisme D'action
The mechanism of action of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride involves its interaction with molecular targets through its metal centers and ligands. The iron and palladium centers play a crucial role in facilitating various chemical reactions by acting as catalytic sites. The cyclopentadienyl and diphenylphosphane ligands provide stability and influence the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane: Similar structure but lacks the palladium center.
1,1’-Bis(diphenylphosphino)ferrocene: Contains iron and diphenylphosphane but lacks the cyclopentadienyl ring.
Dichloropalladium(II) complexes: Contains palladium but lacks the cyclopentadienyl and diphenylphosphane ligands.
Uniqueness
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride is unique due to its combination of cyclopentadienyl, diphenylphosphane, iron, and palladium centers. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


